4-Amino-2-cyanopyrimidines: Novel scaffold for nonpeptidic cathepsin S inhibitors

,

Bioorganic & Medicinal Chemistry Letters,

2008,

18(16),

4642-4646

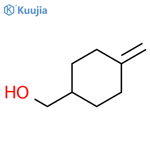

![{spiro[2.5]octan-6-yl}methanamine structure](https://es.kuujia.com/scimg/cas/877201-35-9x500.png)